molecular formula C12H9N3O5 B3832740 4-(2,4-dinitrophenoxy)aniline

4-(2,4-dinitrophenoxy)aniline

Cat. No. B3832740
M. Wt: 275.22 g/mol
InChI Key: LFVYDUHHPGRLAT-UHFFFAOYSA-N
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Description

The compound “4-(2,4-dinitrophenoxy)aniline” is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group . The “2,4-dinitrophenoxy” part suggests the presence of a phenol group with nitro groups at the 2nd and 4th positions .


Synthesis Analysis

While the specific synthesis process for “4-(2,4-dinitrophenoxy)aniline” is not available, anilines can generally be synthesized through reduction of nitrobenzenes or by substitution reactions involving haloarenes .


Molecular Structure Analysis

The molecular structure of “4-(2,4-dinitrophenoxy)aniline” can be inferred from its name. It likely has a phenyl group (aniline part) attached to a phenol group (phenoxy part) at the 4th position. The phenol group, in turn, has nitro groups at the 2nd and 4th positions .


Chemical Reactions Analysis

Anilines, in general, can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reaction with nitrous acid . The nitro groups in “4-(2,4-dinitrophenoxy)aniline” could potentially make it more reactive.

Scientific Research Applications

Kinetics and Reaction Mechanisms

  • Anilinolysis of Aryl Nitrophenyl Carbonates : The kinetics of anilines reacting with aryl nitrophenyl carbonates, including 4-nitrophenyl, 4-methylphenyl, and 4-chlorophenyl 4-nitrophenyl carbonates, have been studied. These reactions are crucial for understanding the concerted mechanisms in organic synthesis (Castro et al., 2005).

  • Reactions with Ethyl S-Aryl Thiocarbonates : Anilines, including those derived from 4-(2,4-dinitrophenoxy)aniline, have been studied for their reactions with ethyl S-aryl thiocarbonates. This research is significant in understanding the kinetics and mechanisms in the formation of important chemical structures (Castro et al., 1999).

Synthesis and Applications

  • Synthesis of Nitrouracil Derivatives : A study explored the use of 1-(2,4-dinitrophenyl)-5-nitrouracil and its derivatives for reactions with aromatic amines, highlighting the potential of these compounds in synthesizing nitrouracil derivatives, a class of compounds with various applications (Gondela & Walczak, 2007).

  • Electrochemical Synthesis in Solar Cells : Research on the electrochemical synthesis of novel polymers based on derivatives of aniline, including 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, has shown promising applications in solar cells, highlighting the material's potential in renewable energy technologies (Shahhosseini et al., 2016).

Photolysis and Electrochromic Materials

  • Photolysis of N-2,4-Dinitrophenylamino-acids : A study on the photolysis of N-2,4-dinitrophenyl-α-amino-acids producing various products, including 4-nitro-2-nitroso-aniline and 2-substituted 6-nnitrobenzimidazole 1-oxide, reveals the compound's relevance in photolytic reactions, which are significant in the study of light-induced chemical processes (Neadle & Pollitt, 1967).
  • Electrochromic Material Synthesis : Research on the synthesis of novel donor–acceptor systems employing nitrotriphenylamine units, including compounds similar to 4-(2,4-dinitrophenoxy)aniline, has been conducted. These studies are crucial for developing new electrochromic materials, potentially useful in a variety of technological applications (Li et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific context in which “4-(2,4-dinitrophenoxy)aniline” is used. For instance, many aniline derivatives are used in the production of dyes and drugs .

Safety and Hazards

Aniline and its derivatives can be toxic and possibly carcinogenic. They can cause damage to organs through prolonged or repeated exposure . Proper protective measures should be taken while handling such compounds.

Future Directions

The future research directions for “4-(2,4-dinitrophenoxy)aniline” could involve exploring its potential uses in various fields such as pharmaceuticals, dyes, and other chemical industries . Further studies could also focus on its environmental impact and ways to mitigate it.

properties

IUPAC Name

4-(2,4-dinitrophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVYDUHHPGRLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dinitrophenoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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